molecular formula C7H5BrF3NO B1412155 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol CAS No. 1227580-02-0

2-Bromo-5-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1412155
CAS No.: 1227580-02-0
M. Wt: 256.02 g/mol
InChI Key: ZDGRDKMZXRLTKU-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methanol group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of a methanol group. One common method includes:

    Bromination: The starting material, 5-(trifluoromethyl)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Methanol Introduction: The brominated product is then reacted with a methanol source, such as methanol itself or a methanol derivative, under suitable conditions to introduce the methanol group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can be reduced under suitable conditions to modify the functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)pyridine-4-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s binding affinity to target molecules, while the bromine atom can participate in halogen bonding interactions. The methanol group can also influence the compound’s solubility and reactivity.

Molecular Targets and Pathways:

    Receptors: The compound may interact with various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.

    Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and biochemical processes.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Comparison:

  • Uniqueness: 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both a bromine atom and a methanol group, which can significantly influence its reactivity and interactions compared to other similar compounds.
  • Reactivity: The presence of the methanol group can make the compound more reactive in certain types of chemical reactions, such as oxidation and substitution.
  • Applications: While similar compounds may also be used in organic synthesis and pharmaceutical development, the specific combination of functional groups in this compound can offer distinct advantages in certain applications.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGRDKMZXRLTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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